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Compound of Interest

Compound Name: MMV674850

Cat. No.: B12424711 Get Quote

Introduction: This technical support center provides guidance for researchers, scientists, and

drug development professionals working with the antimalarial compound MMV688533, also

known in its shorter form as MMV533. Initial inquiries may refer to this compound as

MMV674850, which appears to be a less common or potentially inaccurate identifier. The

information provided herein is based on preclinical and early clinical data for

MMV688533/MMV533.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MMV688533/MMV533?

A1: The precise mechanism of action for MMV688533/MMV533 is not yet fully elucidated.

However, it is known to exhibit rapid parasite clearance in vitro and is not cross-resistant with

existing antimalarial drugs[1][2]. Resistance selection studies suggest that it may interfere with

pathways related to intracellular trafficking, lipid utilization, and endocytosis in Plasmodium

falciparum. Point mutations in the PfACG1 and PfEHD genes have been associated with a

modest decrease in potency, although these proteins are not believed to be the direct targets of

the compound[1][2].

Q2: What is the resistance profile of MMV688533/MMV533?

A2: MMV688533/MMV533 demonstrates a high barrier to resistance. In vitro studies have

shown a low propensity for the selection of resistant P. falciparum parasites[1][3]. The
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mutations that do arise, specifically in PfACG1 and PfEHD, only confer a modest loss of

potency, suggesting a robust efficacy profile[1][2].

Q3: What is the safety and toxicity profile of MMV688533/MMV533?

A3: Preclinical studies have indicated an excellent safety profile for MMV688533/MMV533, with

very low cytotoxicity observed in vitro[2]. Phase 1a and 1b clinical trials in human volunteers

have confirmed an acceptable safety and tolerability profile[4][5][6]. Furthermore, preclinical

assessments have shown no evidence of teratogenicity, indicating potential for use in

pregnancy[3].

Q4: What is the pharmacokinetic profile of MMV688533/MMV533?

A4: MMV688533/MMV533 exhibits a long-lasting pharmacokinetic profile. In a P. falciparum

NSG mouse model, it demonstrated favorable properties[1][2]. In human volunteers, it has a

long half-life, with an apparent half-life ranging from 103.8 to 127.2 hours[4][6]. The time to

maximum plasma concentration (Tmax) is between 4.0 and 6.0 hours[4][6].
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Challenge Potential Cause Troubleshooting Steps

Inconsistent IC50 values

- Inaccurate drug

concentration due to solubility

issues.- Variability in parasite

growth rate.- Contamination of

cultures.

- Prepare fresh stock solutions

in an appropriate solvent (e.g.,

DMSO) and ensure complete

dissolution before further

dilution in culture media.-

Monitor parasite growth curves

and ensure experiments are

initiated at a consistent

parasitemia and stage.-

Regularly check cultures for

microbial contamination.

Limited solubility in aqueous

media

The compound is an

acylguanidine, which can have

limited aqueous solubility[1][2].

A preclinical study noted

limited solubility in the

conditions of an in vitro

cardiosafety assay[2].

- Use a co-solvent such as

DMSO for stock solutions.- For

working solutions, ensure the

final concentration of the

organic solvent is minimal and

does not affect parasite

viability.- Consider the use of

formulation aids like

cyclodextrins for specific

assays, but validate their

compatibility with the

experimental system.

In Vivo Experiments (Mouse Models)
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Challenge Potential Cause Troubleshooting Steps

Variable drug exposure

between animals

- Improper oral gavage

technique.- Formulation

instability or precipitation.

- Ensure proper training in oral

gavage to minimize variability

in administration.- Prepare

fresh formulations for each

experiment and visually

inspect for any precipitation

before administration.

Unexpected toxicity at higher

doses

While generally safe, individual

animal responses can vary.

- Perform a dose-range-finding

study to establish the

maximum tolerated dose in

your specific mouse strain.-

Closely monitor animals for

any signs of distress or

adverse effects.

Difficulty in achieving complete

parasite clearance with a

single dose

Although potent, factors like

high initial parasitemia or host

immune status can influence

outcomes.

- Ensure that the initial

parasitemia in the P.

falciparum NSG mouse model

is within a consistent and

manageable range.- As this

model uses immunodeficient

mice, the drug effect is

primarily being measured.

Ensure the chosen dose is

appropriate based on

preclinical data[2].

Experimental Protocols
In Vitro Parasite Viability Assay (General Protocol)

Parasite Culture: Culture P. falciparum in RPMI 1640 medium supplemented with Albumax II,

L-glutamine, and hypoxanthine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

Drug Preparation: Prepare a stock solution of MMV688533/MMV533 in DMSO. Perform

serial dilutions in culture medium to achieve the desired final concentrations.
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Assay Setup: In a 96-well plate, add parasitized red blood cells (at approximately 1%

parasitemia and 2% hematocrit) to each well. Add the diluted compound to the wells. Include

positive (e.g., chloroquine) and negative (vehicle control) controls.

Incubation: Incubate the plates for 72 hours under the standard culture conditions.

Quantification: Determine parasite viability using a SYBR Green I-based fluorescence assay.

Lyse the cells and add SYBR Green I dye, which intercalates with DNA.

Data Analysis: Measure fluorescence using a plate reader. Calculate the 50% inhibitory

concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy in P. falciparum NSG Mouse Model
(General Protocol)

Animal Model: Use non-obese diabetic severe combined immunodeficient (NOD-scid)

IL2Rγnull (NSG) mice engrafted with human red blood cells.

Infection: Inoculate the mice with P. falciparum-infected human red blood cells to establish a

stable infection.

Drug Administration: Once parasitemia reaches a predetermined level (e.g., 1-3%),

administer a single oral dose of MMV688533/MMV533 formulated in an appropriate vehicle.

Monitoring: Monitor parasitemia daily by collecting a small volume of blood and analyzing

Giemsa-stained thin blood smears.

Data Analysis: Plot the parasitemia over time to determine the rate of parasite clearance and

assess for any recrudescence.

Visualizations
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Caption: Proposed mechanism of action for MMV688533/MMV533.
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In Vitro Studies
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Caption: General experimental workflow for MMV688533/MMV533 development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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